molecular formula C19H17Cl2N3O3S B2835855 N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-44-0

N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2835855
CAS No.: 422529-44-0
M. Wt: 438.32
InChI Key: WFPXOUVGEJUQTC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, like its related compounds, is a product of synthetic chemistry with potential applications in various fields of medicinal chemistry. The synthesis and characterization of similar quinazoline derivatives have been extensively explored for their potential antimicrobial, anti-inflammatory, and analgesic activities. For instance, compounds with a related structure have shown significant inhibitory activity against COX-2, suggesting potential anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds' chemical structures were confirmed through elemental and spectral analysis, highlighting the importance of synthesis and characterization in developing new pharmacologically active agents.

Antimicrobial Activities

Quinazoline derivatives are also studied for their antimicrobial properties. Research on fluoroquinolone-based 4-thiazolidinones and clubbed quinazolinone and 4-thiazolidinone compounds has shown that these derivatives can be synthesized and have significant antimicrobial activities. This includes activity against a range of Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to be developed into new antibacterial agents (Patel & Patel, 2010); (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activities

Further studies have explored the cytotoxic activities of quinazoline derivatives, particularly against cancer cell lines. The investigation into the synthesis and cytotoxic activity of various quinazoline and perimidine derivatives has provided insights into the potential of these compounds as antitumor agents. Some derivatives demonstrated substantial growth delays in in vivo models of cancer, suggesting a promising avenue for the development of new anticancer therapies (Bu et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dichlorobenzaldehyde with 2-methoxyethylamine to form the corresponding imine. The imine is then reacted with thiourea to form the desired tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "2-methoxyethylamine", "thiourea" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzaldehyde with 2-methoxyethylamine in the presence of a suitable acid catalyst to form the corresponding imine.", "Step 2: Addition of thiourea to the imine in the presence of a suitable base to form the desired tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of the product by recrystallization or chromatography." ] }

CAS No.

422529-44-0

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.32

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H17Cl2N3O3S/c1-27-7-6-24-18(26)13-4-3-12(9-16(13)23-19(24)28)17(25)22-10-11-2-5-14(20)15(21)8-11/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)(H,23,28)

InChI Key

WFPXOUVGEJUQTC-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl)NC1=S

solubility

not available

Origin of Product

United States

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